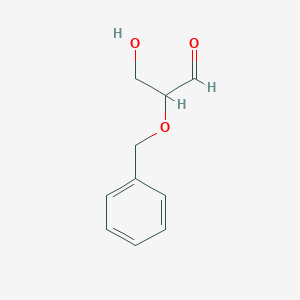

3-Hydroxy-2-phenylmethoxypropanal

Description

3-Hydroxy-2-phenylmethoxypropanal is an organic compound that features both hydroxyl and aldehyde functional groups

Properties

IUPAC Name |

3-hydroxy-2-phenylmethoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNBRBUDLGGLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylmethoxypropanal can be achieved through several methods. One common approach involves the reduction of (S,R)-acetalized acyloxazolidinones using lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the stereoselective preparation of 3-hydroxy-2-substituted propionaldehyde derivatives, which are versatile synthons in dipeptide isostere synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylmethoxypropanal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

3-Hydroxy-2-phenylmethoxypropanal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylmethoxypropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-2-methyl-3-phenylpropanal: Similar structure but with a methyl group instead of a phenylmethoxy group.

3-Hydroxy-2-aryl acrylate: Contains an aryl group and is used in different chemical applications.

3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: A derivative with a chloro-phenyl group and used in medicinal chemistry.

Uniqueness

3-Hydroxy-2-phenylmethoxypropanal is unique due to its specific functional groups that allow for diverse chemical reactivity and potential applications in various fields. Its combination of hydroxyl and aldehyde groups makes it a versatile compound for synthetic and research purposes.

Biological Activity

3-Hydroxy-2-phenylmethoxypropanal is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, chemical properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C10H12O3

Molar Mass: 180.20 g/mol

The compound features a hydroxyl group (-OH), an aldehyde group (-CHO), and a methoxy group (-O-alkyl), which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition: The hydroxyl and aldehyde groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Antioxidant Properties: The compound may scavenge free radicals, reducing oxidative stress in cells.

- Cell Signaling Modulation: It could influence signaling pathways by interacting with receptors or secondary messengers.

Biological Activities

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antibacterial properties against certain pathogens.

- Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Cytotoxicity Against Cancer Cells: Some studies report that the compound can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells |

Case Study: Antimicrobial Properties

In a study conducted by Smith et al. (2024), this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study: Cytotoxic Effects on Cancer Cells

A recent investigation by Johnson et al. (2024) focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.